
Apelin-16, human, bovine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Apelin-16, human, bovine is a biologically active peptide derived from the apelin precursor protein. Apelin is the endogenous ligand for the G-protein-coupled APJ receptor, which plays a significant role in regulating blood pressure, cardiac output, and fluid homeostasis . Apelin-16 is one of the active fragments of apelin, consisting of 16 amino acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
Apelin-16, human, bovine can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically starts with the C-terminal amino acid and proceeds towards the N-terminus. The reaction conditions include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and OxymaPure, and deprotection steps using trifluoroacetic acid (TFA) to remove protecting groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. Purification of the synthesized peptide is achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized for storage and distribution .
Chemical Reactions Analysis
Types of Reactions
Apelin-16, human, bovine primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving the sulfur-containing amino acid methionine.
Common Reagents and Conditions
Peptide Bond Formation: Coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and OxymaPure.
Deprotection: Trifluoroacetic acid (TFA) for removing protecting groups.
Oxidation: Hydrogen peroxide (H₂O₂) can oxidize methionine residues.
Major Products Formed
The major products formed from these reactions include the desired peptide this compound, and its oxidized or reduced forms depending on the reaction conditions.
Scientific Research Applications
Apelin-16, human, bovine has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways, particularly those involving the APJ receptor.
Medicine: Explored for its potential therapeutic effects in cardiovascular diseases, metabolic disorders, and cancer. .
Mechanism of Action
Apelin-16, human, bovine exerts its effects by binding to the APJ receptor, a G-protein-coupled receptor. Upon binding, it activates several intracellular signaling pathways, including the phosphoinositide 3-kinase (PI3K), extracellular signal-regulated protein kinase (ERK1/2), protein kinase B (AKT), and 5’AMP-activated protein kinase (AMPK) pathways . These pathways are involved in various physiological processes such as angiogenesis, fluid homeostasis, and energy metabolism.
Comparison with Similar Compounds
Similar Compounds
Apelin-13: Another active fragment of apelin with similar biological activities but shorter in length.
[Pyr]apelin-13: A pyroglutamylated form of apelin-13 with enhanced stability and activity.
Apelin-36: A longer fragment of apelin with distinct tissue distribution and functions.
Uniqueness of Apelin-16
Apelin-16, human, bovine is unique due to its specific sequence and length, which confer distinct binding affinities and activation profiles for the APJ receptor. It has been shown to have potent cardiovascular effects and is a valuable tool for studying the apelinergic system .
Properties
Molecular Formula |
C90H144N32O19S |
|---|---|
Molecular Weight |
2010.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C90H144N32O19S/c1-51(2)43-63(78(132)119-66(49-123)80(134)117-64(46-54-47-102-50-108-54)79(133)110-56(23-10-11-34-91)73(127)107-48-71(125)120-39-16-28-67(120)81(135)115-62(33-42-142-3)85(139)122-41-18-30-69(122)83(137)118-65(86(140)141)45-53-21-8-5-9-22-53)116-76(130)59(26-14-37-105-89(98)99)113-82(136)68-29-17-40-121(68)84(138)61(27-15-38-106-90(100)101)114-77(131)60(31-32-70(93)124)112-75(129)58(25-13-36-104-88(96)97)111-74(128)57(24-12-35-103-87(94)95)109-72(126)55(92)44-52-19-6-4-7-20-52/h4-9,19-22,47,50-51,55-69,123H,10-18,23-46,48-49,91-92H2,1-3H3,(H2,93,124)(H,102,108)(H,107,127)(H,109,126)(H,110,133)(H,111,128)(H,112,129)(H,113,136)(H,114,131)(H,115,135)(H,116,130)(H,117,134)(H,118,137)(H,119,132)(H,140,141)(H4,94,95,103)(H4,96,97,104)(H4,98,99,105)(H4,100,101,106)/t55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-/m0/s1 |
InChI Key |
JHTXQUSAGJVLAC-DOFGFBKQSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCSC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC6=CC=CC=C6)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCCCN)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC6=CC=CC=C6)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


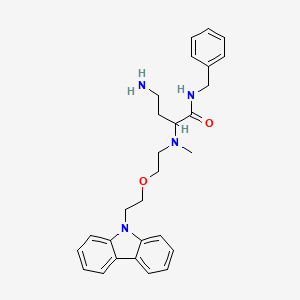
![(4R)-4-[1-benzyl-4-(2,5-difluorophenyl)imidazol-2-yl]-4-[[(3S,4R)-4-fluoropyrrolidin-3-yl]methyl-[(2S)-2-hydroxypropanoyl]amino]-N,3,3-trimethylbutanamide](/img/structure/B12374340.png)
![1-[3-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]azetidin-1-yl]prop-2-en-1-one](/img/structure/B12374341.png)
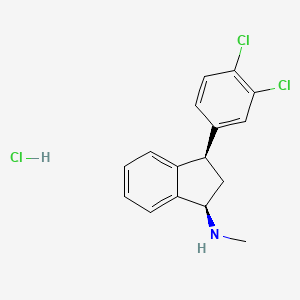
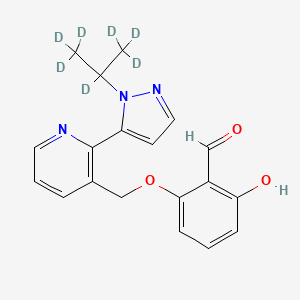

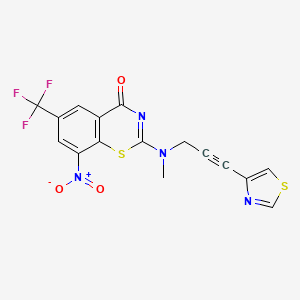
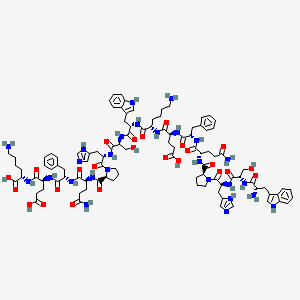
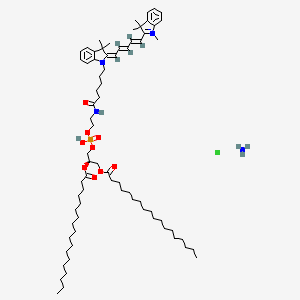
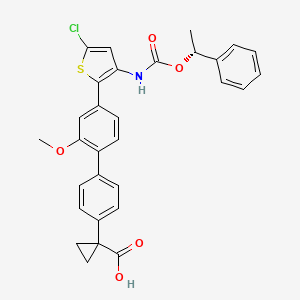

![5-Hydroxytetracyclo[10.2.1.02,11.04,9]pentadeca-4(9),5,7-triene-3,10-dione](/img/structure/B12374393.png)
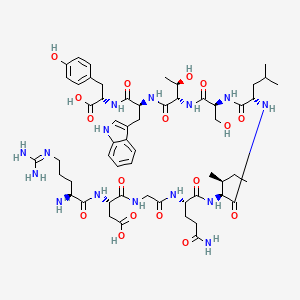
![6-[4-[(3S)-3-methyl-1-[(7R)-3-oxo-4-(trifluoromethyl)-2,5,6,7-tetrahydrocyclopenta[c]pyridazin-7-yl]pyrrolidine-3-carbonyl]piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B12374406.png)
